

An In-depth Technical Guide to the Spectroscopic Analysis of 1-Octanol

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Compound of Interest		
Compound Name:	1-Octanol	
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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Octanol**, a fatty alcohol relevant in various research and industrial applications, including its use as a solvent, surfactant, and in drug formulation. The document details the analysis of **1-Octanol** using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure of 1-Octanol

1-Octanol is a primary alcohol with the chemical formula C₈H₁₈O. Its linear structure consists of an eight-carbon chain with a hydroxyl (-OH) group at one terminus.

Chemical Structure: CH3(CH2)7OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **1-Octanol**, both ¹H and ¹³C NMR provide distinct signals corresponding to the unique chemical environments of its protons and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-Octanol** is characterized by signals corresponding to the terminal methyl group, the methylene groups along the alkyl chain, the methylene group adjacent to the hydroxyl functional group, and the hydroxyl proton itself.



Table 1: ¹H NMR Data for **1-Octanol** (Solvent: CDCl₃)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.64	Triplet (t)	2H	-CH2 -OH (C1)
~1.57	Multiplet (m)	2H	-CH ₂ -CH ₂ OH (C2)
~1.29	Multiplet (m)	10H	-(CH ₂) ₅ - (C3-C7)
~0.88	Triplet (t)	3H	-CH₃ (C8)

| Variable | Broad Singlet (br s) | 1H | -OH |

Data sourced from publicly available spectral databases.[1][2][3]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1-Octanol** shows eight distinct signals, one for each carbon atom in its unique electronic environment.

Table 2: 13C NMR Data for 1-Octanol (Solvent: CDCl3)

Chemical Shift (δ) ppm	Carbon Assignment
~63.0	C1 (-CH ₂ OH)
~32.6	C2
~31.8	C3
~29.4	C4
~29.2	C5
~25.7	C6
~22.6	C7

|~14.0 | C8 (-CH₃) |



Data sourced from publicly available spectral databases.[2][4]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Accurately weigh between 10-20 mg of **1-Octanol** for ¹H NMR or 20-50 mg for ¹³C NMR.[5] Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial.[5][6]
- Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7][8] This removes any particulate matter.
- Sample Loading: Carefully place the NMR tube into a spinner turbine and adjust its depth using a gauge. Wipe the outside of the tube to remove any contaminants.[5]
- Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then lock onto the deuterium signal of the solvent, and the magnetic field is optimized through a process called shimming.[5] Standard pulse sequences are used to acquire the ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of **1-Octanol** is dominated by absorptions corresponding to the O-H, C-H, and C-O bonds.

Table 3: Key IR Absorption Peaks for **1-Octanol**

Frequency (cm ⁻¹)	Bond Vibration	Functional Group
~3330 (broad)	O-H stretch	Alcohol
~2925, ~2855	C-H stretch	Alkane
~1465	C-H bend	Alkane



| ~1058 | C-O stretch | Primary Alcohol |

Data sourced from the NIST Chemistry WebBook.[9][10][11]

Experimental Protocol for IR Spectroscopy (Neat Liquid)

- Instrument Background: Ensure the spectrometer's sample chamber is empty and clean.
 Run a background scan to account for atmospheric CO₂ and H₂O.[12]
- Sample Preparation: For a neat liquid spectrum, place one or two drops of pure 1-Octanol
 onto the center of a clean, dry salt plate (e.g., NaCl or KBr).[13][14]
- Analysis: Place a second salt plate on top, creating a thin liquid film between them.[15]
 Mount the "sandwich" plates in the sample holder of the IR spectrometer.
- Data Acquisition: Acquire the IR spectrum. The resulting plot will show absorbance or transmittance as a function of wavenumber.
- Cleaning: After analysis, promptly clean the salt plates with a dry solvent like acetone and store them in a desiccator to prevent damage from moisture.[14]

Alternative Method (ATR-FTIR): A modern and simpler approach involves using an Attenuated Total Reflectance (ATR) accessory. A single drop of **1-Octanol** is placed directly onto the ATR crystal, and the spectrum is collected without the need for salt plates.[16]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For **1-Octanol**, electron ionization (EI) is commonly used, which causes the molecule to fragment in a predictable pattern.

Mass Spectrometry Data

The mass spectrum of **1-Octanol** shows a molecular ion peak (corresponding to the molecular weight of 130.23 g/mol) and several fragment ions. The molecular ion peak is often of low abundance or absent due to facile fragmentation.[17][18]

Table 4: Major Mass Spectrometry Fragments for **1-Octanol** (Electron Ionization)



m/z Value	Proposed Fragment Identity	Relative Abundance
130	[C ₈ H ₁₈ O] ⁺ (Molecular Ion, M ⁺)	Very Low
84	[C ₆ H ₁₂] ⁺	Moderate
70	[C ₅ H ₁₀] ⁺	High
69	[C₅H ₉] ⁺	High
56	[C ₄ H ₈] ⁺	Base Peak (100%)
55	[C ₄ H ₇]+	High
43	[C ₃ H ₇]+	High
41	[C₃H₅] ⁺	High

| 31 | [CH₂OH]⁺ | Moderate |

Data sourced from MassBank and ChemicalBook.[18][19]

Experimental Protocol for Mass Spectrometry (EI-MS)

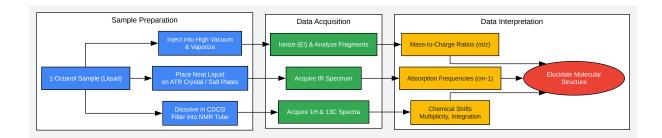
- Sample Introduction: A small amount of liquid 1-Octanol is introduced into the mass spectrometer's inlet system, where it is vaporized under high vacuum.[20]
- Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy beam of electrons (typically 70 eV).[20][21] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).
- Fragmentation: The excess energy imparted during ionization causes the molecular ions to break apart into smaller, characteristic fragment ions.
- Mass Analysis: The resulting mixture of ions is accelerated into a mass analyzer (e.g., a
 quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z)
 ratio.[21]



• Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.[20]

Visualization of Analytical Workflows

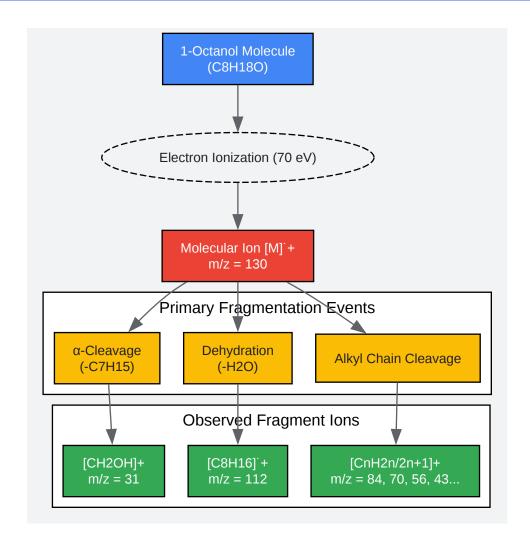
The following diagrams illustrate the logical flow of the spectroscopic analysis and a conceptual representation of the fragmentation process.



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Caption: General workflow for the spectroscopic analysis of **1-Octanol**.





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